molecular formula C22H21N3O4S B12169679 2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B12169679
M. Wt: 423.5 g/mol
InChI Key: KZITVVXGKXXGFS-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzo[d]azepine core, which is known for its biological activity, and a benzo[d]thiazole moiety, which is often found in compounds with antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the benzo[d]azepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethoxy groups: Methoxylation reactions are used to introduce methoxy groups at the desired positions.

    Formation of the benzo[d]thiazole moiety: This can be synthesized through condensation reactions involving thioamides and ortho-substituted anilines.

    Coupling of the two moieties: The final step involves coupling the benzo[d]azepine and benzo[d]thiazole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]azepine and benzo[d]thiazole derivatives, such as:

    2-chloro-6,7-dimethoxy-1H-quinazolin-4-one: A compound with a similar core structure but different substituents.

    6-methylbenzo[d]thiazol-2-yl derivatives: Compounds with similar thiazole moieties but different functional groups.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide lies in its specific combination of structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C22H21N3O4S/c1-13-4-5-16-19(8-13)30-22(23-16)24-20(26)12-25-7-6-14-9-17(28-2)18(29-3)10-15(14)11-21(25)27/h4-10H,11-12H2,1-3H3,(H,23,24,26)

InChI Key

KZITVVXGKXXGFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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